molecular formula C25H27N3O4 B2838620 N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941933-91-1

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2838620
CAS No.: 941933-91-1
M. Wt: 433.508
InChI Key: ZWTZCODSWDRQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methoxyphenyl group at the N1 position and a morpholino-naphthyl ethyl moiety at the N2 position. Oxalamides are a class of compounds widely studied for their diverse applications, including as flavoring agents, enzyme inhibitors, and antimicrobial agents . The morpholino and naphthalene groups in this compound suggest possible enhancements in solubility, metabolic stability, or target binding compared to simpler oxalamide derivatives.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-20-11-9-19(10-12-20)27-25(30)24(29)26-17-23(28-13-15-32-16-14-28)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTZCODSWDRQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of available literature.

Chemical Structure and Properties

The compound features an oxalamide functional group, a methoxyphenyl moiety, and a morpholino group linked to an ethyl chain substituted with a naphthyl group. Its molecular formula is C26H29N3O4C_{26}H_{29}N_{3}O_{4}, and it has a molecular weight of 447.5 g/mol. The presence of the methoxy group is particularly noteworthy as it may enhance the compound's reactivity and biological activity compared to structurally similar compounds.

PropertyValue
Molecular FormulaC26H29N3O4
Molecular Weight447.5 g/mol
Functional GroupsOxalamide, Methoxy, Morpholino

This compound's biological activity is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological effects, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that play roles in inflammation and cancer progression.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. It has been evaluated against several cancer cell lines, demonstrating promising results:

Cell LineIC50 (µM)Reference
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These findings indicate that the compound may be effective in inhibiting the growth of various cancer cells.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to explore variations in biological activity:

  • Synthesis and Evaluation : Derivatives were synthesized by modifying the methoxy group or substituting different moieties on the naphthyl group. Biological assays were conducted to evaluate their efficacy against various targets.
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the methoxy and morpholino groups significantly affect the biological activity, particularly in anticancer assays.

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Their Properties

Compound Name Substituents (N1/N2) Applications Synthesis Yield Key Findings Safety/Regulatory Status
Target Compound 4-Methoxyphenyl / 2-Morpholino-2-naphthylethyl Under investigation Not reported Hypothesized improved solubility due to morpholino group Not evaluated
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl / 2-(Pyridin-2-yl)ethyl Umami flavoring agent High (commercial) FDA/FEMA-approved; replaces MSG in foods NOEL: 100 mg/kg bw/day
Compound 16 4-(4-Hydroxybenzoyl)phenyl / 4-Methoxyphenethyl Enzyme inhibitor research 23% Contains dimeric impurities Not reported
Compound 17 4-Methoxyphenethyl / 2-Methoxyphenyl Antimicrobial screening 35% Moderate yield; simple synthesis Not reported
GMC-5 4-Methoxyphenyl / 1,3-Dioxoisoindolin-2-yl Antimicrobial agent Not reported Cyclic imide enhances stability Not reported
Compound 81 4-Chlorophenyl / 2-(4-Methoxyphenyl)propyl SCD1 inhibitor research 96% (intermediate) High-yield nitrovinyl precursor Not reported

Key Differentiators

  • Morpholino Group: Unlike S336’s pyridyl or Compound 17’s methoxy groups, the morpholino moiety in the target compound could enhance water solubility and reduce off-target interactions.
  • Naphthalene Moiety : This aromatic system may improve lipid bilayer penetration compared to phenyl or isoindoline groups in analogs .
  • Regulatory Status : While S336 is globally approved, the target compound requires further toxicological evaluation to assess its safety .

Q & A

Q. What are the optimal synthetic routes for producing high-purity N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, and how can yield be improved?

Methodological Answer: The synthesis involves:

Methoxybenzyl intermediate formation : React 4-methoxybenzyl chloride with a base (e.g., KOH) under controlled pH and temperature .

Morpholino-naphthyl intermediate synthesis : Couple morpholine with a naphthalene derivative using catalytic systems (e.g., Pd/C) .

Oxalamide coupling : Use oxalyl chloride in anhydrous conditions (e.g., THF, 0–5°C) to link intermediates.
Yield Optimization : Employ continuous flow reactors for scalability and reduce side reactions. Purify via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.8–8.5 ppm) and morpholino/methoxy groups .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm1^{-1}) and morpholino C-O-C (~1100 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C26_{26}H29_{29}N3_{3}O4_{4}, m/z 447.58) .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., anticancer, anti-inflammatory)?

Methodological Answer:

  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., JAK2 inhibition at 10–100 µM) .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition (e.g., varying IC50_{50}50​ values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Use consistent ATP concentrations and incubation times .
  • Control for Off-Target Effects : Compare with structurally analogous compounds (e.g., methyl/chloro-substituted derivatives) .
  • Molecular Docking : Validate binding modes using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with JAK2’s ATP-binding pocket) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?

Methodological Answer:

  • Substitution Analysis : Replace methoxy with ethoxy (↑ lipophilicity) or fluorine (↑ metabolic stability) and test activity .
  • Scaffold Hybridization : Fuse with indole or thiophene moieties to enhance target engagement .
  • Pharmacophore Mapping : Identify critical groups (e.g., naphthyl for hydrophobic interactions) using QSAR models .

Q. How can computational methods predict metabolic stability and potential toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of morpholino group) .
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity risk based on structural alerts (e.g., naphthalene’s electrophilic metabolites) .

Q. What industrial-scale purification methods ensure batch-to-batch consistency for preclinical studies?

Methodological Answer:

  • Continuous Chromatography : Simulated moving bed (SMB) systems for high-throughput purification .
  • Crystallization Optimization : Use solvent blends (e.g., acetone/water) to control polymorphism .

Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the morpholino group for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Q. What in vivo models are appropriate for validating anti-inflammatory efficacy?

Methodological Answer:

  • Murine Carrageenan-Induced Paw Edema : Dose orally (10–50 mg/kg) and measure edema reduction over 6h .
  • Collagen-Induced Arthritis (CIA) Model : Monitor joint inflammation via histopathology .

Q. How can synergistic effects with existing therapies (e.g., cisplatin) be evaluated?

Methodological Answer:

  • Combination Index (CI) : Calculate using Chou-Talalay method (e.g., CI <1 indicates synergy) .
  • Transcriptomics : RNA-seq to identify co-regulated pathways (e.g., apoptosis + cell cycle arrest) .

Contradiction and Mechanistic Analysis

Q. How to validate conflicting reports on anti-inflammatory mechanisms (e.g., COX-2 vs. NF-κB inhibition)?

Methodological Answer:

  • Pathway-Specific Knockdowns : Use siRNA to silence COX-2 or NF-κB and measure cytokine levels .
  • Western Blotting : Quantify phosphorylated IκBα (NF-κB marker) vs. COX-2 expression .

Q. What experimental designs resolve discrepancies in metabolic stability across species?

Methodological Answer:

  • Cross-Species Microsomal Assays : Compare hepatic clearance in human, rat, and mouse microsomes .
  • Isotope Tracing : 14^{14}C-labeled compound to track metabolite profiles .

Q. How to address variability in kinase selectivity profiles (e.g., JAK2 vs. off-target kinases)?

Methodological Answer:

  • Kinase Panel Screening : Eurofins KinaseProfiler™ at 1 µM to identify off-target hits (e.g., FLT3, ABL1) .
  • Thermal Shift Assays : Monitor target engagement via JAK2 melting temperature (ΔTm ≥2°C) .

Advanced Mechanistic Probes

Q. What techniques elucidate oxidative metabolism pathways (e.g., CYP450-mediated vs. peroxidative)?

Methodological Answer:

  • LC-HRMS Metabolite ID : Detect hydroxylated naphthalene or morpholino-N-oxide derivatives .
  • Reactive Oxygen Species (ROS) Scavengers : Co-treat with NAC to distinguish peroxidative pathways .

Q. How to overcome challenges in crystallography due to conformational flexibility?

Methodological Answer:

  • Co-Crystallization : Use JAK2 kinase domain (PDB: 4HVS) to stabilize binding poses .
  • Cryo-EM : Resolve flexible regions at 3–4 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.